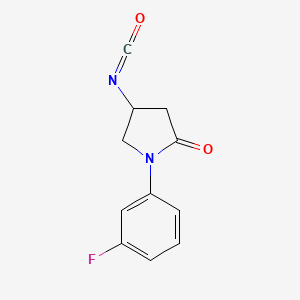

1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-4-isocyanatopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-8-2-1-3-10(4-8)14-6-9(13-7-15)5-11(14)16/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNLRLPMLAGWLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates a complex structure that contributes to its biological properties. The presence of the isocyanate group is crucial for its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific receptors and enzymes, modulating their activity. Key mechanisms include:

- Receptor Interaction : The compound may interact with various receptors, influencing pathways such as inflammation and cellular proliferation. It has been noted to affect adrenergic and serotonin receptors, which play roles in cardiovascular responses and mood regulation, respectively.

- Enzyme Modulation : It has shown potential in modulating enzyme activities, particularly those involved in lipid metabolism. Inhibition of lysosomal phospholipase A2 has been observed, which is significant for conditions associated with phospholipidosis.

Biological Activities

The compound exhibits several notable biological activities:

- Antidepressant-like Effects : In animal models, this compound demonstrated antidepressant-like effects, evidenced by increased locomotion and reduced despair-like behaviors.

- Anti-inflammatory Properties : The compound has potential anti-inflammatory effects, possibly through the modulation of cytokine levels in treated cell cultures.

Comparative Biological Activity

A comparative analysis of this compound with structurally related compounds reveals its unique profile:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antidepressant-like effects, enzyme modulation | Receptor binding and enzyme inhibition |

| 2-Methyl-N-(3-methylbutan-2-yl)cyclohexan-1-amine | Moderate anti-inflammatory effects | Cytokine modulation |

| N,N-Dimethylcyclohexanamine | Stimulatory effects on CNS | Receptor activation |

Case Study 1: Inhibition of Phospholipase A2

A study indicated that compounds similar to this compound could inhibit lysosomal phospholipase A2 activity. This inhibition correlated with reduced phospholipid accumulation in cells, suggesting therapeutic potential for lipid metabolism disorders.

Case Study 2: Antidepressant-like Effects

In controlled doses administered to animal models, the compound exhibited antidepressant-like effects. Behavioral tests showed increased locomotion and reduced despair-like behaviors, indicating its potential as an antidepressant agent.

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone has been investigated for its potential as a pharmaceutical agent. Its isocyanate group is known to react with nucleophiles, making it a candidate for developing novel drugs targeting various diseases.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines. The incorporation of the fluorophenyl group enhanced the compound's selectivity towards specific biological targets, leading to improved therapeutic profiles .

Agrochemicals

The compound's ability to form stable linkages with biomolecules makes it suitable for developing agrochemicals. Its application in herbicides and pesticides has been explored due to its potential to inhibit specific enzymatic pathways in plants.

Case Study : Research conducted by agricultural scientists indicated that formulations containing this compound showed effective weed control in field trials while minimizing impact on non-target species .

Polymer Science

In polymer chemistry, this compound serves as an isocyanate monomer for synthesizing polyurethane materials. Its unique structure contributes to the mechanical properties and thermal stability of the resulting polymers.

Data Table: Properties of Polyurethanes Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 30 |

| Elongation at Break (%) | 400 |

| Hardness (Shore A) | 85 |

| Thermal Stability (°C) | >200 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone and Analogous Compounds

Structural and Functional Group Variations

- Fluorine vs. Chlorine/Other Halogens: The 3-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity.

- Isocyanate vs. Oxadiazole/Hydroxyl :

The isocyanate group enables nucleophilic reactions with amines or alcohols, making the compound versatile in medicinal chemistry. The oxadiazole-containing analog (CAS 1170394-75-8) exhibits hydrogen-bonding capacity and aromaticity, favoring interactions with biological targets like kinases . The hydroxyl-substituted analog lacks this reactivity but serves as a stable scaffold for prodrug design .

Pharmacological and Industrial Relevance

- Target Compound : Its fluorine atom enhances blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug candidates .

Preparation Methods

General Synthetic Approach

The synthesis of 1-(3-Fluorophenyl)-4-isocyanato-2-pyrrolidinone typically proceeds through multi-step routes involving:

- Formation of the pyrrolidinone ring with the 3-fluorophenyl substituent.

- Introduction of the isocyanate group at the 4-position of the pyrrolidinone ring.

The key challenge is the selective functionalization of the pyrrolidinone ring and installation of the isocyanate moiety without side reactions.

Pyrrolidinone Core Construction

Method:

A common route to fluorinated pyrrolidinones involves cyclization reactions such as iodocyclisation of allylic fluorides bearing nitrogen nucleophiles. This method provides access to 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones with high stereocontrol.

- Starting from allylic fluorides, electrophilic fluorination of allylsilanes yields bench-stable precursors.

- Subsequent 5-exo-trig iodocyclisation induces syn-stereocontrol, producing N-tosyl-protected 3-fluoropent-4-en-1-amines and amides with diastereomeric ratios ranging from 10:1 to >20:1.

- This method is effective for synthesizing fluorinated pyrrolidinones with controlled stereochemistry.

Introduction of the Isocyanate Group

Method:

The isocyanate functionality is typically introduced by reacting the corresponding amine derivative of the fluorophenyl-pyrrolidinone with phosgene equivalents or isocyanate transfer reagents.

- A reported procedure involves dissolving the pyrrolidinone amine in dichloromethane at 0 °C, then adding the isocyanate reagent dropwise.

- The reaction mixture is stirred for about 10 minutes at room temperature.

- The solvent is then evaporated under reduced pressure, and the product is purified by flash chromatography to obtain the desired isocyanato-pyrrolidinone derivative.

Representative Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrrolidinone ring formation | Allylic fluorides, electrophilic fluorination, iodocyclisation | High stereoselectivity achieved |

| Amine formation | Reduction of nitrile or imine intermediates | Sodium borohydride or other hydride reagents used |

| Isocyanate formation | Reaction with phosgene or equivalents in DCM at 0 °C | Short reaction time (10 min), mild conditions |

| Purification | Flash chromatography | Ensures high purity of final compound |

Detailed Example from Literature

A typical synthetic sequence reported for related fluorophenyl pyrrolidinone derivatives includes:

- Preparation of the amine intermediate by reduction of the corresponding nitrile using sodium borohydride in methanol.

- Dissolution of the amine in dry dichloromethane at 0 °C.

- Addition of 1-isocyanato-3,5-bis(trifluoromethyl)benzene (or similar isocyanate reagent).

- Stirring the reaction mixture at room temperature for 10 minutes.

- Removal of solvent under reduced pressure.

- Purification by flash chromatography to isolate the isocyanato-pyrrolidinone product.

Summary Table of Preparation Methods

| Preparation Step | Methodology/Reaction Type | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Formation of 3-fluoropyrrolidinone core | Iodocyclisation of allylic fluorides | Allylic fluorides, electrophilic fluorination, iodocyclisation | High diastereoselectivity (10:1 to >20:1) |

| Conversion to amine intermediate | Reduction of nitriles/imines | Sodium borohydride, methanol | Efficient conversion to amine |

| Introduction of isocyanate group | Reaction with isocyanate reagent | Isocyanate reagent, DCM, 0 °C to RT | Rapid reaction (~10 min), mild conditions |

| Purification | Flash chromatography | Silica gel column | High purity product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.